molecular formula C17H15N3O4 B14940924 Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14940924
M. Wt: 325.32 g/mol
InChI Key: HPKXGOZKUYIWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with nucleophiles can lead to the formation of substituted pyrazolopyrimidine derivatives .

Comparison with Similar Compounds

Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-23-15(21)8-14-13(17(22)24-2)9-18-16-12(10-19-20(14)16)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

HPKXGOZKUYIWFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.